

# Structural Elucidation of (1-Ethylpiperidin-3-yl)methanol: A Comparative NMR Spectroscopic Analysis

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## Compound of Interest

Compound Name: (1-Ethylpiperidin-3-yl)methanol

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A definitive guide to the structural validation of **(1-Ethylpiperidin-3-yl)methanol** utilizing  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a comparative analysis with analogous compounds, detailed experimental protocols, and a clear workflow for spectral interpretation, aimed at researchers, scientists, and professionals in drug development.

**(1-Ethylpiperidin-3-yl)methanol** is a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. Accurate structural confirmation is paramount for its application in research and development. This guide outlines the process of structural validation using  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy, offering a comparison with the spectra of related compounds to aid in the precise assignment of chemical shifts.

## Comparative Analysis of NMR Data

The structural confirmation of **(1-Ethylpiperidin-3-yl)methanol** is achieved by analyzing its  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra and comparing them with the spectra of its structural precursors and analogues, namely 1-Ethylpiperidine and Piperidin-3-ylmethanol. The expected chemical shifts for **(1-Ethylpiperidin-3-yl)methanol** are predicted based on the substituent effects observed in these analogues.

Table 1:  $^1\text{H}$  NMR Spectral Data Comparison

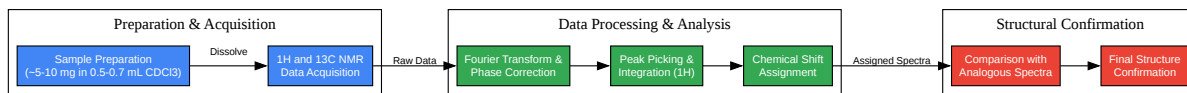
Compound	Functional Group	Chemical Shift ( $\delta$ , ppm)	Multiplicity
(1-Ethylpiperidin-3-yl)methanol (Predicted)	-CH <sub>2</sub> OH	~3.4-3.6	Doublet of Doublets
Piperidine Ring Protons	~1.2-3.0	Multiplets	
-N-CH <sub>2</sub> -CH <sub>3</sub>	~2.4	Quartet	
-N-CH <sub>2</sub> -CH <sub>3</sub>	~1.1	Triplet	
1-Ethylpiperidine[1]	Piperidine Ring Protons ( $\alpha$ to N)	~2.3-2.5	Multiplet
Piperidine Ring Protons ( $\beta$ , $\gamma$ to N)	~1.4-1.6	Multiplet	
-N-CH <sub>2</sub> -CH <sub>3</sub>	~2.37	Quartet	
-N-CH <sub>2</sub> -CH <sub>3</sub>	~1.07	Triplet	
Piperidin-3-ylmethanol[2]	-CH <sub>2</sub> OH	~3.4	Multiplet
Piperidine Ring Protons	~1.2-3.0	Multiplets	

Table 2: <sup>13</sup>C NMR Spectral Data Comparison

Compound	Carbon Atom	Chemical Shift ( $\delta$ , ppm)
(1-Ethylpiperidin-3-yl)methanol (Predicted)	-CH <sub>2</sub> OH	~65-67
Piperidine C3	~38-40	
Piperidine C2, C6	~55-60	
Piperidine C4, C5	~24-30	
-N-CH <sub>2</sub> -CH <sub>3</sub>	~52-54	
-N-CH <sub>2</sub> -CH <sub>3</sub>	~12-14	
1-Ethylpiperidine[3]	Piperidine C2, C6	53.6
Piperidine C4	26.2	
Piperidine C3, C5	24.2	
-N-CH <sub>2</sub> -CH <sub>3</sub>	52.5	
-N-CH <sub>2</sub> -CH <sub>3</sub>	12.4	
Piperidin-3-ylmethanol	-CH <sub>2</sub> OH	~66
Piperidine C3	~39	
Piperidine C2, C6	~46, ~55	
Piperidine C4, C5	~25, ~26	

## Workflow for Structural Validation

The process of validating the structure of **(1-Ethylpiperidin-3-yl)methanol** using NMR spectroscopy follows a logical sequence of steps, from sample preparation to final structure confirmation.



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### NMR Structural Validation Workflow

## Experimental Protocol

Objective: To acquire high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra of **(1-Ethylpiperidin-3-yl)methanol** for structural elucidation.

Materials:

- **(1-Ethylpiperidin-3-yl)methanol** (purity ≥98%)[4]
- Deuterated chloroform (CDCl<sub>3</sub>, 99.8 atom % D) with 0.03% (v/v) Tetramethylsilane (TMS)
- NMR tubes (5 mm diameter)
- Volumetric flasks and pipettes

Instrumentation:

- 400 MHz (or higher) NMR spectrometer

Procedure:

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of **(1-Ethylpiperidin-3-yl)methanol**.
  - Dissolve the sample in approximately 0.6 mL of CDCl<sub>3</sub> containing TMS in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube.

- **<sup>1</sup>H NMR Spectroscopy:**
  - Spectrometer Setup: Tune and shim the spectrometer for the CDCl<sub>3</sub> sample.
  - Acquisition Parameters:
    - Pulse Program: Standard single-pulse (zg30)
    - Spectral Width: -2 to 12 ppm
    - Number of Scans: 16-32 (adjust for optimal signal-to-noise)
    - Relaxation Delay (d1): 1-2 seconds
    - Acquisition Time: ~3-4 seconds
  - Processing:
    - Apply a line broadening factor of 0.3 Hz.
    - Perform Fourier transformation, phase correction, and baseline correction.
    - Reference the spectrum to the TMS signal at 0.00 ppm.
    - Integrate all signals.
- **<sup>13</sup>C NMR Spectroscopy:**
  - Spectrometer Setup: Use the same tuned and shimmed sample.
  - Acquisition Parameters:
    - Pulse Program: Proton-decoupled (zgpg30)
    - Spectral Width: -10 to 220 ppm
    - Number of Scans: 1024 or more (adjust for optimal signal-to-noise)
    - Relaxation Delay (d1): 2 seconds

- Processing:

- Apply a line broadening factor of 1-2 Hz.
- Perform Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the CDCl<sub>3</sub> solvent peak at 77.16 ppm.

Data Analysis: The acquired <sup>1</sup>H and <sup>13</sup>C NMR spectra should be analyzed for chemical shifts, multiplicities, and integration values. These data, when compared with the tabulated values of analogous compounds, will provide a definitive structural validation of **(1-Ethylpiperidin-3-yl)methanol**. The presence of the ethyl group signals (a quartet and a triplet in the <sup>1</sup>H NMR, and two signals in the aliphatic region of the <sup>13</sup>C NMR) and the hydroxymethyl group signals (a doublet of doublets in the <sup>1</sup>H NMR and a signal around 65-67 ppm in the <sup>13</sup>C NMR) are key indicators of the correct structure.

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## References

- 1. 1-Ethylpiperidine(766-09-6) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 2. Piperidin-3-ylmethanol | C<sub>6</sub>H<sub>13</sub>NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. (1-Ethylpiperidin-3-yl)methanol | 54525-19-8 [sigmaaldrich.com]
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